molecular formula C18H18N2O4 B5822347 1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one

1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one

Cat. No.: B5822347
M. Wt: 326.3 g/mol
InChI Key: KXIGYSZTQZXARK-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound with a unique structure that includes both ethoxy and quinoxalinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with ethylamine to form an intermediate, which is then cyclized with o-phenylenediamine under oxidative conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various quinoxaline and quinoxalinone derivatives, which can have different functional groups depending on the specific reaction conditions .

Scientific Research Applications

1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-3-(4-methoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one
  • 1-Ethoxy-3-(4-ethoxyphenyl)-quinoxalin-2-one
  • 1-Methoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one

Uniqueness

1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one is unique due to its specific combination of ethoxy and quinoxalinone groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

1-ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-14-11-9-13(10-12-14)17-18(21)20(24-4-2)16-8-6-5-7-15(16)19(17)22/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIGYSZTQZXARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323632
Record name 1-ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

385421-73-8
Record name 1-ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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